4-methoxy-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide
Description
4-Methoxy-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide is a benzamide derivative featuring a methoxy-substituted aromatic ring linked via a methylene group to a 7-methylimidazo[1,2-a]pyridine scaffold. Structural analogs of this compound often vary in substituents on the benzamide ring or the imidazo[1,2-a]pyridine moiety, influencing their physicochemical and pharmacological properties.
Properties
IUPAC Name |
4-methoxy-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12-7-8-20-11-14(19-16(20)9-12)10-18-17(21)13-3-5-15(22-2)6-4-13/h3-9,11H,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVFMTOBRIJHQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. One common approach is the condensation of 2-aminopyridines with α-bromoketones under specific conditions, such as solvent-free and catalyst-free environments, often employing microwave irradiation to enhance reaction efficiency.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Large-scale reactions are typically conducted in controlled environments to ensure consistency and quality. Advanced techniques such as continuous flow chemistry may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOCH₃) and various halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: Biologically, 4-methoxy-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide has shown potential as a bioactive molecule. Its interactions with various biological targets can lead to the development of new therapeutic agents.
Medicine: In medicine, this compound is being explored for its pharmacological properties. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: In industry, the compound's unique properties can be harnessed for the creation of advanced materials and chemical products. Its stability and reactivity make it valuable in various industrial applications.
Mechanism of Action
The mechanism by which 4-methoxy-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Molecular Data
The following table summarizes key structural analogs, their substituents, and molecular identifiers:
Key Differences and Implications
Trimethoxy Substitution: 3,4,5-Trimethoxy-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide demonstrates how bulkier substituents might influence steric interactions, possibly affecting selectivity in biological targets.
Modifications on the Imidazo[1,2-a]pyridine Core :
- Phenyl/Thienyl Substituents : The 2-phenyl group in and 2-thienyl in introduce aromatic or heteroaromatic rings, which could enhance π-π stacking interactions or modulate lipophilicity.
- Imidazopyrimidine vs. Imidazopyridine : The pyrimidine-fused analog replaces pyridine with a pyrimidine ring, altering hydrogen-bonding capacity and electron distribution.
Synthetic and Characterization Methods :
Biological Activity
The compound 4-methoxy-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
4-methoxy-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide has the following chemical structure:
- Molecular Formula : C15H15N3O2
- Molecular Weight : 269.3 g/mol
- InChIKey : LIFGUWSXDSOBHC-UHFFFAOYSA-N
Table 1: Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C15H15N3O2 |
| Molecular Weight | 269.3 g/mol |
| InChIKey | LIFGUWSXDSOBHC-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have indicated that compounds similar to 4-methoxy-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide exhibit significant anticancer properties. The imidazo[1,2-a]pyridine moiety is known for its ability to interact with various biological targets, potentially leading to apoptosis in cancer cells.
- Mechanism of Action :
- The compound may induce cell cycle arrest and apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.
- It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Mutagenicity and Carcinogenicity
The biological activity of this compound also raises concerns regarding mutagenicity. Compounds containing imidazo[1,2-a]pyridine structures have been linked to DNA damage and mutagenesis.
- Case Study :
- A study investigating the mutagenic potential of related compounds found that they could form DNA adducts, leading to mutations in critical genes involved in tumor suppression.
Neuroprotective Effects
Emerging research suggests that derivatives of this compound may exhibit neuroprotective effects. The modulation of neurotransmitter systems through receptor interactions could provide therapeutic avenues for neurodegenerative diseases.
In Vivo and In Vitro Studies
A series of experiments have been conducted to evaluate the biological activity of 4-methoxy-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide:
-
In Vitro Studies :
- Cell lines treated with the compound showed reduced viability at higher concentrations, indicating cytotoxic effects.
- Apoptosis assays confirmed increased levels of apoptotic markers in treated cells.
-
In Vivo Studies :
- Animal models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups.
Table 2: Summary of Research Findings
| Study Type | Findings |
|---|---|
| In Vitro | Reduced cell viability; increased apoptosis markers |
| In Vivo | Significant tumor size reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
